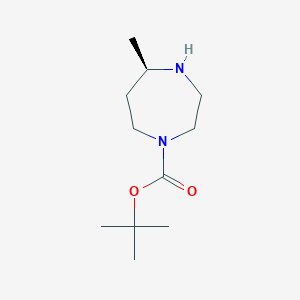

(R)-1-Boc-5-methyl-1,4-diazepane

Description

Significance of Chiral Nitrogen-Containing Heterocycles as Privileged Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including a majority of pharmaceuticals approved by the US FDA. researchgate.netacs.org Within this class, certain core structures are designated as "privileged scaffolds." This term, first introduced in 1988, describes molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity when appropriately functionalized. openochem.orgeurekaselect.com These scaffolds serve as versatile templates in drug discovery, offering an efficient starting point for the design of compound libraries and increasing the hit rate in screening campaigns. openochem.orgeurekaselect.com

The value of these scaffolds is often enhanced when they incorporate chirality. Chiral nitrogen-containing heterocycles introduce three-dimensional complexity, which is crucial for specific molecular recognition by biological targets like enzymes and receptors. hebmu.edu.cn This stereochemical precision can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. hebmu.edu.cnnih.gov Natural products are a rich source of such privileged structures, and their inherent chirality and structural diversity provide a biologically prevalidated foundation for the development of new therapeutic agents. hebmu.edu.cnnih.gov

Overview of the 1,4-Diazepane Ring System: Structural Features and Chiral Aspects

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. wikipedia.orgjocpr.com This non-aromatic, saturated ring system offers significant conformational flexibility. Unlike rigid aromatic systems, the diazepane ring can adopt various conformations, such as twisted-chair forms, which can be crucial for its interaction with biological targets. researchgate.net

The 1,4-diazepane scaffold can be rendered chiral by the introduction of substituents on its carbon or nitrogen atoms. For instance, substitution at one of the carbon atoms of the heterocyclic ring creates a stereogenic center. The presence of this stereocenter gives rise to enantiomers, which can exhibit distinct biological activities. The synthesis of enantiomerically pure diazepanes is a key objective in medicinal chemistry to isolate the more active or less toxic stereoisomer. researchgate.net The compound (R)-1-Boc-5-methyl-1,4-diazepane features such a stereocenter at the C-5 position.

The Role of Stereochemistry in the Design and Function of Cyclic Amine Scaffolds

Stereochemistry is a critical factor in the design and function of cyclic amine scaffolds. The three-dimensional arrangement of atoms in a chiral molecule dictates its ability to engage in specific, high-affinity interactions with biological macromolecules. Introducing conformationally restricted chiral cores, such as bicyclic or spirocyclic systems, can lead to improved target specificity, metabolic stability, and pharmacokinetics. acs.org

For simple chiral amines, the nitrogen atom itself can be a stereocenter if it bears three different substituents. However, these enantiomers often interconvert rapidly at room temperature through a process called pyramidal inversion, making their resolution difficult. libretexts.org In contrast, stereocenters on the carbon backbone of a cyclic amine scaffold, like the C-5 methyl group in this compound, are configurationally stable. The precise (R) or (S) configuration at such centers is fundamental to the molecule's utility as a building block for more complex chiral molecules, influencing the ultimate stereochemistry and biological function of the final product. researchgate.net

Academic Research Perspectives on this compound

This compound is a chiral synthetic building block characterized by a 1,4-diazepane ring protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and bearing a methyl group at the C-5 stereocenter. The Boc protecting group allows for selective functionalization of the unprotected secondary amine.

While extensive academic literature specifically detailing the synthesis and applications of the (R)-5-methyl isomer is not widely available, significant research has been conducted on closely related isomers, particularly (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. This related compound is a key intermediate in the multi-kilogram synthesis of the Rho-kinase inhibitor K-115 (Ripasudil), used for treating glaucoma. researchgate.netgoogle.com The synthesis for this key intermediate was established via an intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net

By analogy, this compound serves as a valuable chiral precursor in synthetic and medicinal chemistry. Its structure allows for the creation of diverse and complex molecules intended for drug discovery and development. The presence of the chiral center, the protecting group, and the free secondary amine provides multiple points for synthetic elaboration, enabling its incorporation into larger, biologically active molecules where the specific stereochemistry imparted by the diazepane fragment is essential for function.

Data Tables

Table 1: Properties of the 1,4-Diazepine Ring System

| Feature | Description | Reference |

|---|---|---|

| Ring Structure | Seven-membered heterocycle | wikipedia.org |

| Heteroatoms | Two nitrogen atoms at positions 1 and 4 | wikipedia.org |

| Saturation | Typically a saturated (perhydro) ring system | sigmaaldrich.com |

| Conformation | Flexible, often adopts twisted-chair conformations | researchgate.net |

| Chirality | Can be made chiral through substitution on carbon or nitrogen atoms | researchgate.net |

Table 2: Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Name | (R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate |

| Key Structural Features | Chiral center at C-5 (R-configuration) |

| Boc-protected amine at N-1 | |

| Free secondary amine at N-4 |

| Primary Role | Chiral building block in organic synthesis |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMXIQUBNSPVCB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125578 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260619-38-2 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Chiral 1,4 Diazepanes

Enantioselective Synthesis Strategies for Chiral Cyclic Amines

The creation of specific stereoisomers of chiral molecules is of paramount importance in the development of pharmaceuticals. The distinct three-dimensional arrangement of atoms in chiral diazepanes significantly influences their interaction with biological targets. Consequently, various asymmetric synthesis strategies have been developed to access enantiomerically pure 1,4-diazepanes.

Asymmetric reductive amination stands out as one of the most effective and widely used methods for preparing chiral amines, including the synthesis of chiral 1,4-diazepanes researchgate.net. This approach typically involves the condensation of a carbonyl compound and an amine to form an intermediate imine, which is then stereoselectively reduced to the desired chiral amine.

A particularly powerful variation is the enzymatic intramolecular asymmetric reductive amination of aminoketones. This biocatalytic method offers a green and highly selective alternative to traditional chemical methods. Researchers at the Tianjin Institute of Industrial Biotechnology have successfully employed imine reductases (IREDs) to catalyze the intramolecular asymmetric reductive amination for constructing chiral 1,4-diazepane compounds. hsppharma.com By screening an imine reductase library, they identified two enzymes with complementary stereoselectivity, enabling the synthesis of both (R)- and (S)-configuration products with greater than 99% enantiomeric excess (ee). hsppharma.com

For instance, the synthesis of a key intermediate for the insomnia therapeutic Suvorexan, which features a chiral 1,4-diazepane ring, has been a significant challenge. hsppharma.com The enzymatic approach has proven highly effective. The (R)-selective imine reductase from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were identified for the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. researchgate.net Furthermore, modification of the (R)-selective imine reductase resulted in a mutant with a 61-fold increase in catalytic efficiency, demonstrating the potential for optimizing these biocatalytic systems. hsppharma.com

| Enzyme | Configuration of Product | Enantiomeric Excess (ee) | Catalytic Efficiency (s⁻¹mM⁻¹) | Source Organism |

|---|---|---|---|---|

| IR1 | (R) | >99% | 0.027 | Leishmania major |

| IR25 | (S) | >99% | 0.962 | Micromonospora echinaurantiaca |

Intramolecular cyclization represents a cornerstone in the synthesis of cyclic compounds, including chiral 1,4-diazepanes. This strategy involves the formation of the seven-membered ring from a linear precursor through the creation of a key bond.

The Mitsunobu reaction is a versatile and reliable method for the dehydrative coupling of primary or secondary alcohols with various nucleophiles. researchgate.net The Fukuyama modification of this reaction is particularly useful for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. This reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). nih.govnih.gov

A practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been established using an intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net The process starts from commercially available (S)- or (R)-2-aminopropan-1-ol, which is converted to an N-nosyl diamino alcohol precursor. The subsequent intramolecular cyclization effectively constructs the chiral 1,4-diazepane ring. researchgate.net This methodology highlights the utility of the Fukuyama-Mitsunobu reaction in providing robust and scalable routes to enantiomerically pure 1,4-diazepanes.

The Nazarov cyclization is a powerful tool for the synthesis of five-membered carbocycles. Its heteroatom variant, the aza-Nazarov cyclization, provides access to nitrogen-containing heterocycles. A step- and atom-economical protocol has been developed for the synthesis of 1,4-diazepanes involving the in situ generation of an aza-Nazarov reagent. researchgate.net This method proceeds from simple starting materials, such as 1,2-diamines and alkyl 3-oxohex-5-enoates, and can often be performed under solvent-free conditions. researchgate.net The key step is the generation of the aza-Nazarov reagent, which then undergoes cyclization via an intramolecular aza-Michael reaction to form the 1,4-diazepane ring. researchgate.net While this specific approach has been detailed for general 1,4-diazepanes, its adaptation for the asymmetric synthesis of specific enantiomers like (R)-1-Boc-5-methyl-1,4-diazepane would require the use of chiral auxiliaries or catalysts. More recently, catalytic aza-Nazarov cyclizations have been developed for synthesizing α-methylene-γ-lactam heterocycles, demonstrating the ongoing evolution of this methodology. beilstein-journals.org

Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and have been extensively used in the synthesis of N-heterocycles. researchgate.netbohrium.com These reactions are highly efficient for constructing dibenzodiazepines and can be applied to the synthesis of 1,4-diazepanes. researchgate.net

An efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.govnih.gov This reaction proceeds smoothly under mild conditions from 1-(2-bromobenzyl)azetidine-2-carboxamides to provide azetidine-fused 1,4-diazepine derivatives. nih.govnih.gov While this example leads to benzodiazepines, the core strategy of intramolecular C-N bond coupling is directly applicable to the formation of the 1,4-diazepane ring from a suitably functionalized acyclic precursor. The development of asymmetric variants of these coupling reactions would provide a direct route to chiral 1,4-diazepanes.

| Catalyst System | Reaction Type | Resulting Heterocycle Core | Key Features |

|---|---|---|---|

| CuI/N,N-dimethylglycine | Intramolecular C-N Cross-Coupling | 1,4-Benzodiazepine | Mild reaction conditions, efficient cyclization. nih.govnih.gov |

| Palladium Catalyst | Buchwald-Hartwig Amination | Dibenzodiazepine | Highly efficient for C-N bond formation. researchgate.net |

Metal-catalyzed annulation reactions provide a convergent and efficient approach to the synthesis of heterocyclic compounds. These reactions involve the formation of multiple bonds in a single operation, often with high stereocontrol.

Rhodium-catalyzed asymmetric hydroamination of internal alkynes has been successfully employed to synthesize chiral 3-vinyl-1,4-benzodiazepines with good to excellent yields and enantioselectivities. nih.gov This intramolecular hydrofunctionalization strategy demonstrates the potential for metal-catalyzed annulation to construct the seven-membered diazepine ring with concomitant installation of a stereocenter. Similarly, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been used to synthesize dibenzo[b,d]azepines containing both central and axial stereogenic elements in high yields and excellent diastereo- and enantioselectivities. nih.gov

Formal [4+3] cycloaddition reactions also offer a pathway to the diazepine core. A Cs2CO3-mediated formal [4+3] cycloaddition involving benzofuran-derived azadienes and α-bromohydroxamates has been established to afford benzofuran-fused 1,4-diazepinones. researchgate.net The development of asymmetric versions of these annulation reactions is a promising avenue for the direct synthesis of chiral 1,4-diazepanes like this compound.

Stereoselective Alkylation and Functionalization Techniques

Stereoselective alkylation and functionalization are powerful tools for introducing chirality and molecular complexity into the 1,4-diazepane scaffold. One notable advancement is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. This method allows for the synthesis of gem-disubstituted diazepanones with high yields (up to >99%) and enantioselectivities (up to 95% ee). Current time information in Ottawa, CA. The success of this transformation is often dependent on the choice of ligand and the protecting group on the lactam nitrogen. For instance, an electron-rich p-anisoyl lactam protecting group and the use of a nonpolar solvent have been shown to be critical for achieving high enantioselectivity. Current time information in Ottawa, CA. The ability to introduce all-carbon quaternary stereocenters into the diazepane ring is particularly valuable, as increased saturation and the presence of chiral centers in drug molecules are correlated with greater clinical success. Current time information in Ottawa, CA.

Functionalization of the diazepane ring is a key strategy for modulating the pharmacological properties of these molecules. The flexible nature of the diazepine ring allows for various structural modifications. For example, the introduction of a carboxylate group or other functionalities can be achieved through innovative synthetic routes, enabling the preparation of a diverse range of derivatives for structure-activity relationship studies.

Enzymatic and Biocatalytic Routes for Chiral Amine Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines, which are key precursors for chiral 1,4-diazepanes. doi.org Enzymes, such as imine reductases (IREDs), can catalyze the asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantioselectivity. researchgate.net Researchers have identified enantiocomplementary IREDs that can selectively produce either the (R)- or (S)-enantiomer of a desired 1,4-diazepane. researchgate.net For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been successfully employed for the synthesis of chiral 1,4-diazepanes. researchgate.net

The catalytic efficiency of these enzymes can be significantly enhanced through protein engineering techniques like directed evolution and saturation mutagenesis. These approaches have expanded the substrate scope and improved the enantioselectivity of biocatalytic reactions, often achieving enantiomeric excesses ranging from 93% to over 99%.

| Enzyme Source | Enantioselectivity | Target Compound Class |

| Leishmania major (IR1) | (R)-selective | 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole |

| Micromonospora echinaurantiaca (IR25) | (S)-selective | 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole |

Multicomponent Reaction Protocols for Constructing Diazepane Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like 1,4-diazepanes. nih.gov These reactions involve the combination of three or more starting materials in a single step to form a product that contains the majority of the atoms from the reactants. Isocyanide-based multicomponent reactions (IMCRs) have been developed for the synthesis of 1,4-diazepine-2-amines from 1,3-diaminopropane and carbonyl compounds. The use of catalysts such as Brønsted and Lewis acids, with TMSCl being particularly effective, can promote these reactions.

Another powerful MCR is the catalytic multicomponent [5 + 2] cycloaddition reaction, which has been utilized for the synthesis of biologically active 1,4-diazepine compounds. nih.gov This reaction can be catalyzed by rhodium complexes and involves the formation of air-stable azomethine ylides. nih.gov The Hantzsch reaction is another well-known MCR that has been adapted for the one-pot synthesis of 1,4-dihydropyridine derivatives, which can be considered structural analogues of certain diazepine systems. nih.gov

Protecting Group Strategies in Chiral Diazepane Synthesis (e.g., Boc, Cbz, N-nosyl)

The use of protecting groups is essential in the multi-step synthesis of complex molecules like chiral 1,4-diazepanes to mask reactive functional groups and ensure regioselectivity. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

Boc (tert-butyloxycarbonyl): The Boc group is a widely used protecting group for amines. nih.gov It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of nucleophilic and basic conditions. nih.gov The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it orthogonal to other protecting groups like Cbz and Fmoc. nih.gov

Cbz (benzyloxycarbonyl): The Cbz group, also abbreviated as Z, is another common amine protecting group. researchgate.net It is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic and basic conditions. researchgate.net The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), a mild and neutral deprotection method.

N-nosyl (2-nitrobenzenesulfonyl): The N-nosyl group is a valuable protecting group for amines, particularly in the synthesis of N-methylated amino acids and peptides. It is readily introduced and can be cleaved under mild basic conditions using a nucleophile like thiophenol (PhSH) in the presence of a base such as cesium carbonate (Cs₂CO₃). This allows for the selective deprotection of the nosyl group in the presence of other protecting groups.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal to |

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) | Boc, Fmoc |

| 2-nitrobenzenesulfonyl | Ns, Nosyl | 2-Nitrobenzenesulfonyl chloride (NsCl) | Basic with nucleophile (e.g., PhSH, Cs₂CO₃) | Boc, Cbz |

Synthetic Routes to this compound and Related Chiral 1,4-Diazepanes

The synthesis of this compound relies on the stereoselective construction of the chiral diazepane core followed by appropriate functionalization and protection.

A common strategy for the synthesis of chiral 1,4-diazepanes starts from readily available chiral precursors, such as amino acids. For instance, the synthesis of the closely related (R)-1-benzyl-5-methyl-1,4-diazepane has been reported starting from a Boc-protected amino acid. The synthesis involves the condensation of the amino acid with a suitable amine, followed by intramolecular cyclization to form a diazepanedione intermediate. This lactam can then be reduced to the corresponding diazepane.

In a specific example, a Boc-amino acid is condensed with an intermediate under standard peptide coupling conditions (EDC/HOBt) to yield an acyclic precursor. Deprotection of the terminal amine followed by intramolecular cyclization affords the diazepanedione. Subsequent reduction of the lactam functionality, for instance with lithium aluminum hydride (LiAlH₄), yields the chiral diazepane core. The Boc group can be introduced onto the free nitrogen at a suitable stage, often after the formation of the diazepane ring.

In the synthesis of a chiral diazepane intermediate for the drug suvorexant, an asymmetric reductive amination of a dialkyl ketone with an alkyl amine was optimized. The use of a novel Ru-based transfer hydrogenation catalyst resulted in the desired diazepane ring in 97% yield and high enantiopurity (94.5% ee). For the reduction of the diazepanedione intermediate, the choice of reducing agent and reaction conditions is also important. While powerful reducing agents like LiAlH₄ are effective, careful control of the reaction temperature is necessary to avoid side reactions and ensure a high yield of the desired product.

Conformational Analysis and Stereochemical Characterization of R 1 Boc 5 Methyl 1,4 Diazepane

Theoretical and Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools to predict and analyze the conformational preferences of flexible molecules like (R)-1-Boc-5-methyl-1,4-diazepane. These methods offer insights into the relative energies of different conformers and the intramolecular forces that govern their stability.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations can be employed to map the potential energy surface of the diazepane ring and identify the most stable conformations. The seven-membered ring of 1,4-diazepane can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. The presence of the N-Boc group and the C5-methyl group significantly influences the energetic landscape of these conformers.

DFT studies on related N-acyl-1,4-diazepanes have shown that the bulky Boc group preferentially occupies an equatorial position to minimize steric strain. The methyl group at the C5 position can exist in either an axial or equatorial orientation, leading to different diastereomeric chair and boat-like conformations. DFT calculations typically reveal that chair-like conformations are lower in energy than boat or twist-boat conformations due to reduced torsional and transannular strain. The relative energies of these conformers are critical for understanding the conformational equilibrium in solution.

Table 1: Representative DFT Calculated Relative Energies of this compound Conformers (Note: The following data is illustrative and based on typical findings for similar substituted 1,4-diazepanes. Specific experimental or computational data for the title compound is not publicly available.)

| Conformer | C5-Methyl Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.00 |

| Chair 2 | Axial | 1.5 - 2.5 |

| Twist-Boat 1 | Equatorial | 2.0 - 3.5 |

| Twist-Boat 2 | Axial | 3.0 - 4.5 |

Molecular Modeling and Dynamics Simulations for Ring Conformation

While DFT provides static pictures of energy minima, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound in a simulated environment, such as a solvent box. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space over time.

For a flexible molecule like this diazepane derivative, MD simulations can reveal the pathways of interconversion between different conformers, such as ring-flipping from one chair form to another. These simulations can also highlight the influence of the solvent on the conformational equilibrium. The time-averaged distribution of conformations obtained from an MD trajectory can be used to estimate the population of each conformer at a given temperature, providing a more realistic picture of the molecule's behavior in solution.

Analysis of Intramolecular Non-Covalent Interactions Governing Conformation

The conformational preferences of this compound are dictated by a delicate balance of intramolecular non-covalent interactions. These can be analyzed using computational methods to understand the driving forces behind the stability of certain conformers. Key interactions include:

Steric Hindrance: The bulky tert-butyl group of the Boc protecting group creates significant steric repulsion, forcing it to adopt a pseudo-equatorial position on the diazepane ring to minimize 1,3-diaxial interactions.

Transannular Interactions: In a seven-membered ring, non-bonded interactions between atoms across the ring (e.g., between hydrogens at C2 and C5) can be significant. These interactions are conformation-dependent and contribute to the relative stability of different ring puckering modes.

Computational tools such as Non-Covalent Interaction (NCI) plots can visualize these weak interactions and provide a qualitative understanding of their role in stabilizing specific conformations.

Advanced Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques are indispensable for validating the theoretical models and providing experimental evidence for the conformational and stereochemical features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each nucleus.

For this compound, the chemical shifts of the protons and carbons in the diazepane ring are highly sensitive to their spatial orientation (axial or equatorial). For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are related to the dihedral angles between them through the Karplus equation. This relationship allows for the determination of the ring's preferred conformation.

Variable-temperature NMR studies can be used to investigate the dynamics of conformational exchange. As the temperature is lowered, the rate of ring inversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The coalescence temperature and the line shapes can be analyzed to determine the energy barrier for the conformational interchange.

Table 2: Representative ¹H NMR Chemical Shift Ranges for Key Protons in the Preferred Chair Conformation of a C5-Methyl-1-Boc-1,4-diazepane (Note: This data is illustrative and based on typical values for similar compounds.)

| Proton(s) | Expected Chemical Shift Range (ppm) | Multiplicity |

| Boc (tert-butyl) | 1.40 - 1.50 | s |

| C5-CH₃ | 1.05 - 1.20 (equatorial) | d |

| Ring CH₂ (axial) | 2.50 - 3.00 | m |

| Ring CH₂ (equatorial) | 3.20 - 3.70 | m |

| C5-H (axial) | 2.80 - 3.10 | m |

Chiral Optical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. As this compound is a chiral molecule, it is expected to exhibit a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter and the preferred conformation of the molecule.

The electronic transitions of the amide chromophore within the Boc group are sensitive to the chiral environment of the diazepane ring. By comparing the experimentally measured CD spectrum with the theoretically predicted spectrum from time-dependent DFT (TD-DFT) calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. This approach has been successfully applied to determine the absolute configuration of other chiral diazepine (B8756704) derivatives. The conformational flexibility of the seven-membered ring can complicate the interpretation of CD spectra, and often a Boltzmann-weighted average of the spectra of the most stable conformers is required for accurate comparison with experimental data.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov It provides unambiguous information about bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For chiral molecules like this compound, single-crystal X-ray diffraction is particularly powerful as it can also establish the absolute configuration of stereogenic centers. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and this pattern is used to construct an electron density map of the molecule. For this compound, this technique would reveal the puckering of the seven-membered diazepane ring. Studies on similar 1,4-diazepane derivatives have shown that the seven-membered ring often adopts a chair-like conformation to minimize steric strain. nih.gov

A key aspect of X-ray crystallography for chiral compounds is the determination of the absolute configuration, which is the actual spatial arrangement of substituents around a chiral center. This is often achieved by analyzing the anomalous dispersion of X-rays, a phenomenon that is particularly effective when heavier atoms are present in the molecule. researchgate.net However, even for light-atom organic compounds, modern techniques and statistical methods can provide reliable assignments of absolute configuration. researchgate.net The successful growth of a high-quality single crystal is a prerequisite for this analysis. researchgate.netspark904.nl

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for determining the enantiomeric purity (or enantiomeric excess) of chiral compounds. These techniques separate enantiomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral selector added to the mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry. windows.netnih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation.

For the analysis of this compound, a variety of CSPs could be screened for optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. windows.netmdpi.com Other CSPs, like those based on proteins (e.g., α1-acid glycoprotein), macrocyclic antibiotics (e.g., vancomycin), and crown ethers, have also proven effective for separating various chiral compounds. nih.govnih.govresearchgate.net

The development of a chiral HPLC method involves optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols for normal-phase or aqueous buffers with organic modifiers for reversed-phase), flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.gov The detector response is then used to quantify the amount of each enantiomer present, allowing for the determination of the enantiomeric purity.

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Common Examples | Separation Principle |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Enantioselective binding based on the protein's 3D structure. |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral centers and functional groups allow for various interactions. |

| Crown Ether-based | Chiral Crownpak® CR(+) | Complexation between the crown ether and primary amino groups. nih.gov |

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for enantiomeric separations. researchgate.netresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net

Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve separation. Polysaccharide-based CSPs are particularly popular in SFC and often exhibit enhanced selectivity compared to their use in HPLC. mdpi.com The ability to rapidly screen different columns and co-solvents (such as methanol, ethanol, or acetonitrile) makes SFC a highly efficient technique for method development. researchgate.net For this compound, chiral SFC would offer a rapid and effective means of assessing its enantiomeric purity.

While HPLC and SFC are the most common techniques, Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer valuable options for chiral analysis.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can provide excellent enantiomeric separations. The compound is vaporized and passed through a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs used in chiral GC. Derivatization of the analyte may sometimes be necessary to improve its volatility and chromatographic behavior.

Chiral Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For chiral separations, a chiral selector is typically added to the background electrolyte. nih.govnih.gov Common chiral selectors in CE include cyclodextrins, macrocyclic antibiotics, and polysaccharides. nih.govmdpi.com CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption, making it a "green" analytical technique. nih.gov

Novel Chiral Analytical Methodologies (e.g., Liquid-Phase Cyclic Chemiluminescence)

While established chromatographic and electrophoretic methods are highly effective, research into novel analytical techniques for chiral analysis is ongoing. One such area is the development of methods based on chemiluminescence. While specific applications of liquid-phase cyclic chemiluminescence for this compound are not widely reported, the principle involves the differential emission of light from enantiomers upon reaction with a chiral reagent. Such methods have the potential for high sensitivity and selectivity.

Mass Spectrometry and Related Techniques in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the molecular formula of this compound. mdpi.com

When coupled with a separation technique like HPLC, GC, or SFC (e.g., LC-MS, GC-MS, SFC-MS), mass spectrometry can provide both structural information and quantitative data. In the context of analyzing this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Derivatization and Functionalization of the R 1 Boc 5 Methyl 1,4 Diazepane Scaffold

Strategies for Introduction of Diverse Functional Groups on the Diazepane Ring

A variety of synthetic strategies have been developed to introduce diverse functional groups onto the 1,4-diazepane ring, enhancing its utility as a scaffold. The presence of the Boc protecting group is key, as it allows for regioselective modification of the unprotected secondary amine.

Common derivatization strategies include:

Acylation: The unprotected secondary amine of a 1-Boc-1,4-diazepane can be acylated using various aroyl chlorides in the presence of a base like triethylamine. This is a foundational step for creating a wide range of amide derivatives. nih.gov

N-Alkylation: Following the removal of the Boc group, often with trifluoroacetic acid (TFA), the resulting primary and secondary amines can be N-alkylated. A common method is direct reductive amination, using an aldehyde (such as 2,4-dimethylbenzaldehyde) and a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition is another strategy to create N-heterocycles incorporating the 1,4-diazepane moiety, often utilizing N-propargylamines as building blocks. researchgate.net

Ring-Opening Reactions: Azetidine-fused 1,4-diazepine derivatives can undergo ring-opening reactions. For instance, treatment with methyl triflate can lead to N-methylation and the formation of an ammonium (B1175870) salt, which can then be opened by various nucleophiles. mdpi.com Alternatively, reaction with methyl chloroformate can also open the fused azetidine (B1206935) ring to introduce different functionalities. mdpi.com

These methods allow for the systematic introduction of a wide array of substituents, which is crucial for tuning the pharmacological properties of the resulting molecules. For example, a series of diazepane-containing derivatives were synthesized as sigma receptor (σR) ligands by reacting 1-Boc-1,4-diazepane with different aroyl chlorides to form acylated intermediates. nih.gov After deprotection, these were further N-alkylated to produce the final compounds. nih.gov

Table 1: Examples of Functionalization Reactions on the 1,4-Diazepane Ring

| Reaction Type | Reagents | Intermediate/Product | Reference |

| Acylation | Ar-COCl, Et₃N | N-acylated 1-Boc-1,4-diazepane | nih.gov |

| Deprotection | TFA, DCM | 1,4-diazepane salt | nih.gov |

| Reductive Amination | R-CHO, NaCNBH₃ | N-alkylated 1,4-diazepane | nih.gov |

| N-methylation | Methyl triflate | N-methylated azetidinium salt | mdpi.com |

| Ring Opening | NaN₃ (nucleophile) | 3-functionalized 1,4-benzodiazepine | mdpi.com |

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of functionalizing the diazepane scaffold, particularly when multiple reactive sites are present. The use of protecting groups, such as the Boc group on one of the nitrogen atoms, is the most common strategy to achieve regioselectivity between the two nitrogens.

Beyond this, regioselective C-H functionalization represents a more advanced approach. While direct C-H functionalization on the (R)-1-Boc-5-methyl-1,4-diazepane core is not extensively detailed in the provided literature, general principles from related heterocyclic systems are applicable. For instance, in pyrazolo[1,5-a]pyrimidines, the regioselectivity of direct arylation can be controlled by the choice of catalyst (phosphine-containing vs. phosphine-free palladium) and additives. mdpi.com

In the context of building blocks for more complex molecules, the regioselective synthesis of substituted 1,2-oxazoles has been achieved by reacting β-enamino ketoesters (derived from N-Boc protected cyclic amines) with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org This approach allows for the creation of specific regioisomers which can be used as amino acid-like building blocks in further synthetic steps. beilstein-journals.org The structural assignment of these regioisomers is typically confirmed using advanced spectroscopic methods like 1H, 13C, and 15N NMR spectroscopy. beilstein-journals.org

Exploration of Third Exit Vectors and Diversification Points on the Diazepane Core

In modern drug design, "exit vectors" refer to specific points on a molecular scaffold from which chemical modifications can be extended to explore the binding pocket of a biological target. For the diazepane scaffold, the primary exit vectors are the two nitrogen atoms. However, creating additional diversification points, or "third exit vectors," on the carbon backbone of the ring can significantly expand the chemical space available for optimization.

In the development of KRAS inhibitors, for example, a diazepane decoration was introduced to explore the protein's binding site. acs.org The design of these inhibitors considered specific vectors to access subpockets within the protein. For instance, a methyl substituent was introduced to exploit a small subpocket, leading to a notable enhancement in potency. acs.org The concept of an "exit vector" is crucial; an unbranched prolinol, for example, results in a linear exit vector that is less effective than a branched version which can achieve a more productive interaction with the target protein. acs.org While this example doesn't use this compound specifically, it illustrates the principle of using such scaffolds to orient functional groups in three-dimensional space. The methyl group at the C-5 position of the this compound itself can be considered a starting point for creating a third exit vector, allowing chemists to grow the molecule in a direction away from the nitrogen atoms.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a series of structurally related analogs is fundamental to understanding structure-activity relationships (SAR). The derivatization strategies discussed previously are all employed to generate libraries of compounds for SAR studies.

For example, in a study aimed at developing sigma receptor ligands, two subseries of diazepane derivatives were synthesized. nih.gov The first involved reacting 1-benzyl-1,4-diazepane (B1296151) with various aroyl chlorides. nih.gov The second started with 1-Boc-1,4-diazepane, which was acylated, deprotected, and then N-alkylated. nih.gov The evaluation of these series revealed that benzofurane and quinoline-substituted diazepane derivatives showed the highest affinity for the sigma receptors. nih.gov Specifically, the benzofurane derivative 2c emerged as the optimal compound with high affinity and potent antioxidant activity. nih.gov

In another example related to KRAS inhibitors, diazepane and prolinol decorations were added to an oxadiazole core, resulting in a 4-fold potency gain. acs.org However, when these same decorations were applied to a different (spiro) series, only the prolinol variant showed a similar improvement, while the diazepane analog did not. acs.org This highlights the subtle interplay between the core scaffold and its substituents in determining biological activity, underscoring the importance of synthesizing and testing diverse analogs.

Applications in Advanced Organic Synthesis and Drug Discovery Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (R)-1-Boc-5-methyl-1,4-diazepane, and its derivatives, positions it as a critical starting material or intermediate in the synthesis of complex chiral molecules. A notable example is in the development of potent enzyme inhibitors, where the specific stereochemistry of the diazepane ring is crucial for activity.

In the practical, pilot-scale synthesis of a novel Rho-kinase inhibitor, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate, the asymmetric construction of the (S)-2-methyl-1,4-diazepane moiety was a key step. semanticscholar.org This highlights the importance of the chiral 2-methyl-1,4-diazepane (B1592167) core in achieving the desired pharmacological profile. The synthesis of this inhibitor was achieved starting from 4-fluoroisoquinoline (B1268607). semanticscholar.org Although this example uses the (S)-enantiomer, it underscores the significance of the chiral methyl-substituted diazepane ring as a building block in the synthesis of complex, biologically active molecules. The synthesis involved regioselective chlorosulfonylation of 4-fluoroisoquinoline to produce 4-fluoroisoquinoline-5-sulfonyl chloride, followed by coupling with the chiral diazepane. semanticscholar.org

Role as a Privileged Scaffold for the Generation of Chemical Libraries

The 1,4-diazepane framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of new drugs. The design and synthesis of 1,4-diazepane-2-ones as novel LFA-1 antagonists have been described, originating from a scaffold-based combinatorial library. nih.gov This demonstrates the utility of the diazepane core in generating libraries of compounds for screening against various biological targets. nih.gov The development of these antagonists of the LFA-1/ICAM-1 interaction led to compounds with high affinity, showcasing the potential of this scaffold in drug discovery. nih.gov

Development of 1,4-Diazepane-Based Ligands and Modulators

The unique conformational properties of the 1,4-diazepane ring system make it an attractive scaffold for the design of ligands and modulators targeting a range of biological receptors and enzymes.

Researchers have synthesized and evaluated a series of 1,4-diazepanes with a hydroxymethyl residue in the 2-position, derived from (S)-serine, for their affinity to sigma (σ) receptors. nih.gov Homologation from a piperazine (B1678402) to a 1,4-diazepane ring resulted in a significant enhancement of σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov For instance, the 1,4-dibenzyl derivative demonstrated a high affinity for σ1 receptors with a Ki value of 7.4 nM and a 53-fold selectivity over σ2 receptors. nih.gov This indicates that the 1,4-diazepane scaffold is a promising template for developing selective sigma receptor ligands. A new series of diazepane-containing derivatives has been presented as σR ligands, with benzofurane and quinoline-substituted diazepanes showing the highest affinity. nih.gov

The 1,4-diazepane scaffold has been successfully employed in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. In a hit-to-lead optimization study, a diazepane hit identified through computational methods was refined by targeting the S1 and S2 binding pockets of the enzyme. acs.org A significant enhancement in binding affinity was achieved by introducing a novel exit vector on the diazepane ring that points toward the S1′ pocket. acs.org This work underscores the potential of the diazepane scaffold in designing potent antiviral agents. acs.org

| Compound | Modification | Inhibitory Activity (IC50) |

| Initial Hit | Diazepane core | - |

| Optimized Compound | Introduction of exit vector on diazepane ring | Significantly enhanced binding affinity |

Table 1: Optimization of a SARS-CoV-2 Mpro inhibitor with a diazepane scaffold. acs.org

The conformational constraints imposed by the 1,4-diazepane ring make it an interesting building block for the design of peptidomimetics. While specific examples utilizing this compound are not detailed in the provided search results, the general principles of peptidomimetic design often involve the incorporation of cyclic scaffolds to mimic the secondary structures of peptides. The use of chiral building blocks is crucial in this context to achieve the correct spatial orientation of substituents.

The 1,4-diazepane moiety is a key structural feature in a number of potent Rho-kinase (ROCK) inhibitors. Fasudil, a known ROCK inhibitor, contains a 1,4-diazepane ring. semanticscholar.org A practical, multi-kilogram scale synthesis of a novel Rho-kinase inhibitor, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate, has been developed. semanticscholar.orgresearchgate.net This compound demonstrated significantly improved pharmacological action compared to Fasudil, which was attributed to the introduction of a fluorine atom on the isoquinoline (B145761) ring and the chiral methyl group on the 1,4-diazepane moiety. semanticscholar.org This highlights the critical role of the chiral substituted 1,4-diazepane scaffold in the development of next-generation ROCK inhibitors.

| Compound | Key Structural Features | Significance |

| Fasudil | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | Clinically used ROCK inhibitor for cerebral vasospasm. semanticscholar.org |

| (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline | Fluorine at C4 of isoquinoline, (S)-methyl at C2' of diazepane | More potent and selective ROCK inhibitory activity than Fasudil. semanticscholar.org |

Table 2: Comparison of Rho-kinase inhibitors containing a 1,4-diazepane scaffold.

Expanding Molecular Complexity and Diversity in Drug Discovery with this compound

The strategic use of chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the exploration of three-dimensional chemical space and the development of highly specific and potent therapeutic agents. The compound this compound, a protected chiral 1,4-diazepane, serves as a valuable scaffold for expanding molecular complexity and diversity in drug discovery programs. Its inherent chirality and the presence of two modifiable nitrogen atoms within a flexible seven-membered ring system provide a unique platform for the synthesis of diverse compound libraries.

The 1,4-diazepane motif is recognized as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a methyl group at the 5-position with a defined (R)-stereochemistry imparts a specific conformational preference to the diazepane ring. This pre-defined three-dimensional structure is crucial for achieving selective interactions with biological targets, which are themselves chiral. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled, stepwise functionalization, further enhancing its utility as a versatile building block.

The value of this specific chiral scaffold is underscored by the extensive use of its enantiomer, (S)-1-Boc-3-methyl-1,4-diazepane, as a key intermediate in the synthesis of the Rho-kinase inhibitor K-115. google.com This highlights the critical role of the stereochemistry of the methyl-substituted diazepane ring in achieving desired pharmacological activity. Furthermore, the racemic form of 1-Boc-5-methyl-1,4-diazepane is utilized as a reagent in the preparation of CXCR4 receptor antagonists and other biologically active isoquinoline derivatives, demonstrating the broad applicability of this core structure in generating diverse molecular entities.

The expansion of molecular diversity from this compound typically involves a series of synthetic transformations aimed at introducing a variety of substituents at the two nitrogen atoms. A common strategy involves the deprotection of the Boc group, followed by acylation, alkylation, or sulfonylation of the newly freed secondary amine. The remaining secondary amine can then be similarly functionalized, often after the first modification, to introduce a second element of diversity. This systematic approach allows for the generation of a library of related compounds with varying physicochemical properties and spatial arrangements of functional groups.

The table below illustrates a representative, though not exhaustive, set of derivatizations that can be achieved starting from this compound to generate a library of diverse molecules. This approach enables a thorough exploration of the structure-activity relationship (SAR) around the chiral diazepane core.

| Starting Material | Reagent for N1 Derivatization | Resulting N1-Substituted Intermediate | Reagent for N4 Derivatization | Final Diverse Compound |

| This compound | Trifluoroacetic acid (TFA) for Boc deprotection | (R)-5-methyl-1,4-diazepane | Benzoyl chloride | (R)-1-Benzoyl-5-methyl-1,4-diazepane |

| This compound | Trifluoroacetic acid (TFA) for Boc deprotection | (R)-5-methyl-1,4-diazepane | 4-Fluorobenzyl bromide | (R)-1-(4-Fluorobenzyl)-5-methyl-1,4-diazepane |

| This compound | Trifluoroacetic acid (TFA) for Boc deprotection | (R)-5-methyl-1,4-diazepane | Isopropyl isocyanate | (R)-N-Isopropyl-5-methyl-1,4-diazepane-1-carboxamide |

| This compound | Trifluoroacetic acid (TFA) for Boc deprotection | (R)-5-methyl-1,4-diazepane | Phenylsulfonyl chloride | (R)-5-Methyl-1-(phenylsulfonyl)-1,4-diazepane |

By systematically varying the reagents used for derivatization, medicinal chemists can rapidly generate a multitude of analogs. These libraries of compounds can then be screened against biological targets of interest to identify initial hits and to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. The use of the enantiomerically pure this compound ensures that the resulting compounds have a defined stereochemistry, which is essential for understanding the chiral recognition events at the molecular level that underpin biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (R)-1-Boc-5-methyl-1,4-diazepane, and how do reaction conditions influence yield and stereochemical purity?

- Methodology : The synthesis typically involves cyclization of Boc-protected diamine precursors. For example, reacting 1,4-diamine intermediates with carbonyl sources (e.g., ketones or aldehydes) under acidic or basic conditions. Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak®) ensures enantiomeric purity .

- Critical Factors : Temperature (20–80°C), solvent polarity (e.g., dichloromethane vs. THF), and Boc-deprotection timing. Lower temperatures reduce racemization but may slow cyclization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : - and -NMR to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and diazepane ring conformation.

- X-ray Crystallography : Resolves stereochemistry and ring puckering, critical for validating the (R)-configuration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO) with <2 ppm error .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methods :

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate Boc-protected intermediates.

- Crystallization : Ethanol/water mixtures yield high-purity crystals (>98%) by exploiting differential solubility of enantiomers .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in downstream functionalization compared to benzyl or methyl analogs?

- Mechanistic Insight : The Boc group’s steric bulk and electron-withdrawing nature reduce nucleophilicity at the diazepane nitrogen, slowing alkylation/acylation. Contrast with (R)-1-benzyl-5-methyl-1,4-diazepane, where the benzyl group enhances π-π interactions in catalytic systems .

- Case Study : Boc deprotection (e.g., TFA in DCM) followed by reductive amination introduces aryl/heteroaryl substituents for SAR studies .

Q. What are the contradictions in reported biological activities of diazepane derivatives, and how can they be resolved?

- Data Conflicts : For example, (R)-1-benzyl-5-methyl-1,4-diazepane shows calcium channel inhibition in epilepsy models , while 1-propyl-1,4-diazepane exhibits Factor Xa inhibition .

- Resolution Strategies :

- Docking Studies : Compare binding poses in target proteins (e.g., L-type calcium channels) using AutoDock Vina.

- Pharmacokinetic Profiling : Assess logP (Boc derivative: ~2.1 vs. benzyl: ~3.5) to clarify membrane permeability discrepancies .

Q. How can researchers design experiments to elucidate the role of the 5-methyl group in chiral recognition during enzyme inhibition?

- Experimental Design :

- Enantiomer Comparison : Synthesize (R)- and (S)-isomers, then test inhibitory potency (IC) against enzymes like acetylcholinesterase.

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy differences caused by methyl group orientation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.